molecular formula C21H24N4O2 B2957455 N,N-diethyl-4-((4-methoxyphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251678-06-4

N,N-diethyl-4-((4-methoxyphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No. B2957455
CAS RN: 1251678-06-4
M. Wt: 364.449
InChI Key: FEWQTAPRJKSKOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the formation of Schiff bases, which are known for their distinctive azomethine group (–N=CH–) and are often synthesized by a simple condensation reaction .


Molecular Structure Analysis

While the exact molecular structure of the compound is not available, related compounds such as “(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]-methyl}aniline” have been analyzed. In this compound, the aromatic rings are inclined to each other by 46.01 (6)°, while the Car—N=C—Car torsion angle is 176.9 (1)° .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the methoxyphenyl group in the compound could potentially interact with viral proteins, disrupting their function or replication process.

Anti-inflammatory Properties

Compounds with an indole nucleus have been found to possess anti-inflammatory activities. The structural features of N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide may allow it to act on inflammatory pathways, possibly by inhibiting enzymes or signaling molecules involved in the inflammatory response .

Anticancer Potential

Indole derivatives are known for their anticancer activities, which include the ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound’s interaction with cellular targets could be explored for potential therapeutic applications in oncology .

Antimicrobial Effects

The antimicrobial activity of indole derivatives is well-documented, with some compounds showing effectiveness against a range of bacterial and fungal species. The structural complexity of N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide could be leveraged to develop new antimicrobial agents .

Antidiabetic Applications

Research has indicated that certain indole derivatives can exhibit antidiabetic effects, potentially through mechanisms such as insulin sensitization or protection of pancreatic beta cells. The compound may hold promise for the development of novel antidiabetic therapies .

Antimalarial Activity

Indole derivatives have also been investigated for their antimalarial properties. The ability of these compounds to interfere with the life cycle of the malaria parasite makes them candidates for antimalarial drug development. The compound’s efficacy in this application could be an area of significant research interest .

properties

IUPAC Name

N,N-diethyl-4-(4-methoxyanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-5-25(6-2)21(26)18-13-22-20-17(12-7-14(3)23-20)19(18)24-15-8-10-16(27-4)11-9-15/h7-13H,5-6H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWQTAPRJKSKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OC)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide

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